2-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfinyl]pyrimidine
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Overview
Description
2-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfinyl]pyrimidine is a compound that features a trifluoromethyl group attached to a thiadiazole ring, which is further connected to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfinyl]pyrimidine can be achieved through several methods. One common approach involves the cyclo-condensation of a trifluoromethyl building block with appropriate precursors. For instance, the reaction of 2-trifluoromethyl-4,6-dihydroxy-pyrimidine with phosphorus oxychloride (POCl3) in the presence of triethylamine can yield the desired compound . The reaction is typically carried out at temperatures ranging from 100 to 105°C for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfinyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfinyl]pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new materials with unique properties.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a probe for investigating biochemical pathways.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: In industrial applications, the compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfinyl]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with DNA or RNA synthesis, affecting cellular processes and viral replication .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
- 2-Chloro-5-(trifluoromethyl)pyrimidine
- 2-Hydrazino-4-(trifluoromethyl)pyrimidine
Uniqueness
Compared to similar compounds, 2-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfinyl]pyrimidine is unique due to its specific combination of functional groups and ring structures.
Properties
CAS No. |
62616-64-2 |
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Molecular Formula |
C7H3F3N4OS2 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
2-pyrimidin-2-ylsulfinyl-5-(trifluoromethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H3F3N4OS2/c8-7(9,10)4-13-14-6(16-4)17(15)5-11-2-1-3-12-5/h1-3H |
InChI Key |
LGIINCUMMCPVMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)S(=O)C2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
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